molecular formula C15H18N2 B1408337 [(5-Phenylpyridin-3-yl)methyl](propyl)amine CAS No. 1776576-25-0

[(5-Phenylpyridin-3-yl)methyl](propyl)amine

Cat. No.: B1408337
CAS No.: 1776576-25-0
M. Wt: 226.32 g/mol
InChI Key: SMGGYXSXWQBFLQ-UHFFFAOYSA-N
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Description

Historical Context of Aminopyridine Research

The exploration of pyridine derivatives has been a cornerstone of medicinal and synthetic chemistry since the 19th century. Aminopyridines, characterized by a pyridine ring substituted with an amino group, emerged as critical targets due to their electronic properties and biological activity. Early work on 4-aminopyridine (4-AP) in the 1960s revealed its role as a potassium channel blocker, leading to applications in neurological disorders such as multiple sclerosis. This discovery catalyzed interest in structurally related compounds, including substituted pyridines with alkylamine side chains.

The development of (5-phenylpyridin-3-yl)methylamine (CAS 1776576-25-0) reflects advancements in tailoring pyridine scaffolds for enhanced receptor binding and solubility. While 4-AP’s mechanism focused on ion channel modulation, newer derivatives like (5-phenylpyridin-3-yl)methylamine incorporate aromatic and aliphatic substituents to optimize interactions with enzymatic targets, such as kinases or neurotransmitter transporters.

Significance of (5-Phenylpyridin-3-yl)methylamine in Chemical Research

This compound (C$${15}$$H$${18}$$N$$_{2}$$, MW 226.32 g/mol) exemplifies the strategic functionalization of pyridine cores to achieve selective bioactivity. Its structure combines:

  • A 5-phenylpyridin-3-yl moiety, enhancing π-π stacking potential.
  • A propylamine side chain, contributing to solubility and hydrogen-bonding capacity.

Such modifications are critical in drug discovery, where balancing lipophilicity and polarity dictates pharmacokinetic profiles. For instance, analogs with similar substituents have shown promise as noradrenaline reuptake inhibitors or AMP-activated protein kinase (AMPK) activators. The propylamine group in (5-phenylpyridin-3-yl)methylamine may mimic natural polyamine structures, enabling interactions with nucleic acids or ion channels.

Classification within Pyridine Derivatives

Pyridine derivatives are classified based on substitution patterns and functional groups. (5-Phenylpyridin-3-yl)methylamine belongs to three subcategories:

Classification Characteristics Examples
Trisubstituted Pyridines Substitutions at positions 3, 5 (phenyl), and N-linked alkyl chains Target compound; 3,5-dimethylpyridin-4(1H)-one
Arylpyridines Aromatic groups attached to the pyridine ring 2-Phenylpyridine; 5-phenyl-2-pyridinamine
Alkylamine-Pyridine Hybrids Pyridine linked to alkylamine chains for enhanced bioavailability 4-Aminopyridine; EVT-1708027

The 5-phenyl group increases steric bulk and electron density, while the propylamine chain introduces flexibility for target engagement. This hybrid structure positions the compound as a versatile intermediate for further derivatization.

Structural Relationship to Biologically Relevant Compounds

The compound’s architecture shares homology with several pharmacologically active molecules:

  • AMPK Activators : 3,5-Dimethylpyridin-4(1H)-one derivatives (e.g., 25 in ) feature a pyridine core with alkyl and aryl groups, analogous to the target compound’s phenyl and propylamine units. These activators bind allosteric sites on AMPK, modulating metabolic pathways.
  • Noradrenaline Reuptake Inhibitors : [4-(Phenoxy)pyridine-3-yl]methylamines utilize a pyridine-amine scaffold to block neurotransmitter transporters, highlighting the role of amine positioning in bioactivity.
  • Fluorinated Analogs : Compounds like (2,4-difluorophenyl)(pyridin-3-yl)methylamine demonstrate how halogenation alters electronic properties, a strategy potentially applicable to (5-phenylpyridin-3-yl)methylamine for tuning receptor affinity.

The table below contrasts structural and functional attributes:

Compound Core Structure Key Substituents Biological Target
(5-Phenylpyridin-3-yl)methylamine Pyridine 5-Phenyl, N-propylamine Under investigation
3,5-Dimethylpyridin-4(1H)-one (25 ) Pyridinone 3,5-Dimethyl, biaryl ether AMPK
[4-(Phenoxy)pyridine-3-yl]methylamine Pyridine 4-Phenoxy, N-methylamine Noradrenaline transporter

This structural versatility underscores the compound’s potential in targeting diverse biological systems, from metabolic regulators to neuronal signaling pathways.

Properties

IUPAC Name

N-[(5-phenylpyridin-3-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-8-16-10-13-9-15(12-17-11-13)14-6-4-3-5-7-14/h3-7,9,11-12,16H,2,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGGYXSXWQBFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylpyridin-3-yl)methylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of (5-Phenylpyridin-3-yl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Phenylpyridin-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or amides, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

(5-Phenylpyridin-3-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5-Phenylpyridin-3-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares (5-Phenylpyridin-3-yl)methylamine with analogous amines and pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features/Applications References
(5-Phenylpyridin-3-yl)methylamine C₁₅H₁₈N₂ 226.32 5-phenylpyridin-3-yl, propylamine Synthetic intermediate, ligand studies
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine C₁₅H₁₈N₂ 226.32 4-isopropylphenyl, methylamine Higher steric hindrance at phenyl ring
Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine C₁₉H₂₀N₂ 276.38 Quinoline-phenyl, methyl-propylamine Enhanced aromatic π-system
[(2-Chlorophenyl)methyl][3-(piperidin-1-yl)propyl]amine C₁₅H₂₃ClN₂ 266.81 2-chlorophenyl, piperidine-propylamine Increased lipophilicity, bioactivity
(Furan-2-yl)methyl[3-(methylamino)propyl]amine C₁₀H₁₈N₂O 182.27 Furan-methyl, methyl-propylamine Lower molecular weight, polar groups

Key Observations :

  • Steric Effects : The propyl chain in (5-Phenylpyridin-3-yl)methylamine has an A value (steric parameter) of 1.8 , intermediate between methyl (1.7) and tert-butyl (4.0) . This balances reactivity and steric hindrance compared to bulkier analogs.
  • Electronic Effects: The phenylpyridine moiety provides a conjugated π-system, differing from quinoline (in ) or chlorophenyl (in ) derivatives, which alter electron density and binding affinities.
  • Polarity : The propyl chain increases polarity relative to methyl or ethyl groups, but the hydrophobic phenylpyridine core may limit aqueous solubility .

Biological Activity

(5-Phenylpyridin-3-yl)methylamine, often referred to as propyl[(pyridin-3-yl)methyl]amine dihydrochloride, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (5-Phenylpyridin-3-yl)methylamine is C₉H₁₅Cl₂N₂. The compound features a propyl group attached to a pyridin-3-ylmethylamine structure, which enhances its solubility and stability, making it suitable for various applications in biological systems .

Research indicates that (5-Phenylpyridin-3-yl)methylamine primarily exhibits its biological activity through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism. For instance, it may affect the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD), which are critical in cellular energy production .
  • Receptor Interaction : As a member of the amine class, this compound can interact with various G protein-coupled receptors (GPCRs), modulating their activity and influencing downstream signaling pathways .

Biological Activity and Case Studies

Several studies have demonstrated the biological activity of (5-Phenylpyridin-3-yl)methylamine:

  • Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines by targeting metabolic pathways essential for tumor growth. For example, it has shown promise in reducing cell viability in breast and prostate cancer models .
  • Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits NAD biosynthesis pathways relevant to cancer metabolism
AnticancerReduces cell viability in breast and prostate cancer models
NeuroprotectionModulates neurotransmitter systems; reduces oxidative stress

Interaction Profiles

Studies utilizing techniques such as surface plasmon resonance have revealed that (5-Phenylpyridin-3-yl)methylamine interacts with various biological targets, suggesting its potential as a lead compound for drug development. The ability to inhibit specific targets indicates that it could be used to modulate cellular responses in disease contexts .

Comparison with Similar Compounds

The biological activity of (5-Phenylpyridin-3-yl)methylamine can be compared with structurally similar compounds:

Compound NameStructure TypeNotable Properties
4-(Fluorophenyl)(pyridin-3-yl)methylamine dihydrochlorideFluorinated derivativeEnhanced bioactivity against specific targets
3-Methoxy-propyl-(phenyl-pyridin-4-yl)-methylamine dihydrochlorideMethoxy-substituted variantPotentially different pharmacokinetics
Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine dihydrochlorideMethyl-substituted variantAltered solubility and stability

This comparison highlights the unique attributes of (5-Phenylpyridin-3-yl)methylamine, particularly its specific interactions and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(5-Phenylpyridin-3-yl)methyl](propyl)amine

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